molecular formula C7H2Cl2FNS B12947582 2,4-Dichloro-5-fluorobenzo[d]thiazole

2,4-Dichloro-5-fluorobenzo[d]thiazole

Cat. No.: B12947582
M. Wt: 222.07 g/mol
InChI Key: IPBZTNAOBNQTTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzo[d]thiazole is a high-value fluorinated and chlorinated heterocyclic compound designed for use in medicinal chemistry and antibacterial drug discovery research. The benzothiazole scaffold is a privileged structure in pharmacology, known for its widespread biological activities . The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a established method for enhancing the pharmacological properties of lead compounds, often leading to improved lipid solubility, which can increase rates of absorption and bioavailablity . This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecular architectures. Its structure is ideal for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR). Research into analogous halogenated benzothiazole and thiazolotriazole systems has demonstrated significant potential in various therapeutic areas. Studies on similar structures have shown promising anti-inflammatory and analgesic activities in experimental models, with some compounds exhibiting efficacy comparable to standard drugs like Indomethacin . Furthermore, the benzothiazole core is frequently investigated for its antimicrobial properties , with some derivatives acting as potent inhibitors of bacterial targets like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . The ongoing exploration of benzothiazole hybrids, including those fused with triazole rings, also highlights their relevance in developing novel anticancer agents that target key cellular signaling pathways . Disclaimer: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to its Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H2Cl2FNS

Molecular Weight

222.07 g/mol

IUPAC Name

2,4-dichloro-5-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2Cl2FNS/c8-5-3(10)1-2-4-6(5)11-7(9)12-4/h1-2H

InChI Key

IPBZTNAOBNQTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1F)Cl)N=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorobenzo[d]thiazole typically involves the reaction of 2,4-dichloro-5-fluoroaniline with a thioamide under specific conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of 2,4-Dichloro-5-fluorobenzo[d]thiazole may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Substituents Key Properties/Activities Reference
2,4-Dichloro-5-fluorobenzo[d]thiazole 2-Cl, 4-Cl, 5-F Inferred high lipophilicity and reactivity N/A
Compound 34b (fluorinated benzo[d]thiazole) Fluorine substituent(s) Potent inhibitory activity (IC₅₀ < 1 µM)
Compound 49c,d (thiazole derivatives) 4-F, 2-Cl substituents Sub-micromolar IC₅₀ values
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole 4-Cl phenyl, 5-(CF₂H) Pharmaceutical and agrochemical applications
Thiazole-5-carboxamide () 4-chloro-2-methylphenyl amido group 48% anticancer activity (A-549 cell line)
Key Observations:

Halogen Substitution: Fluorine's electronegativity and small atomic radius improve binding affinity in enzyme inhibition (e.g., compound 34b in ). The 5-fluoro substituent in the target compound may similarly enhance target interactions. This contrasts with mono-halogenated derivatives (e.g., 4-Cl in ), which exhibit moderate anticancer activity .

Crystal Packing and Physicochemical Properties: Isostructural compounds with Cl/Br substituents () show similar molecular conformations but adjusted crystal packing due to halogen size differences. For the target compound, the 2,4-dichloro substitution may lead to tighter packing compared to mono-halogenated analogues, affecting melting points and stability .

Biological Activity :

  • Fluoro-chloro combinations (e.g., 4-F/2-Cl in compound 49c,d) demonstrate synergistic effects, achieving sub-micromolar IC₅₀ values in enzyme inhibition . This suggests the target compound’s 2,4-Cl/5-F arrangement could similarly enhance inhibitory potency.
  • In contrast, thiazole-triazole acetamides with fluorophenyl groups () show varied bioactivity, underscoring the role of aryl substituents in modulating target selectivity .

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